(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole
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Overview
Description
(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole is a complex organic compound characterized by its unique hexahydrochromeno structure fused with a pyrrole ring
Mechanism of Action
Target of Action
The primary targets of these compounds are the Estrogen receptor alpha and Estrogen receptor beta . These receptors are part of the nuclear receptor family of intracellular receptors and are activated by the hormone estrogen .
Mode of Action
They are believed to interact with the estrogen receptors, potentially modulating their activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole: shares structural similarities with other hexahydrochromeno derivatives and pyrrole-containing compounds.
Barrelene: A polycyclic alkane with a barrel-like structure.
Basketane: A polycyclic alkane resembling a basket.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of the chromeno and pyrrole rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
(3aS,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-4-11-9(3-1)10-6-12-5-8(10)7-13-11/h1-4,8,10,12H,5-7H2/t8-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCAHIFUCPXKCU-WCBMZHEXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC3=CC=CC=C3C2CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COC3=CC=CC=C3[C@@H]2CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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